2-Bromo-5-chloro-4-methoxyaniline

Medicinal Chemistry Organic Synthesis Regioselectivity

Researchers require exact tri-substituted aniline regioisomers to ensure reproducible SAR and potent enzyme inhibition. Substituting with analogs alters electronic profiles and bioactivity. - **Precise substitution pattern:** Br at 2-position, Cl at 5-position, OMe at 4-position enables orthogonal cross-coupling (Suzuki then Buchwald-Hartwig). - **Validated bioactivity:** IC50 = 1 nM against MPO chlorination, outperforming regioisomers (360 nM). - **Supply reliability:** 97% purity with batch-specific NMR, HPLC, GC reports; ideal for HTS and automated synthesis.

Molecular Formula C7H7BrClNO
Molecular Weight 236.49 g/mol
CAS No. 685536-12-3
Cat. No. B3150258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-4-methoxyaniline
CAS685536-12-3
Molecular FormulaC7H7BrClNO
Molecular Weight236.49 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Br)N)Cl
InChIInChI=1S/C7H7BrClNO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3
InChIKeyOYKPVXIOTZMOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloro-4-methoxyaniline: Properties & Sourcing


2-Bromo-5-chloro-4-methoxyaniline (CAS 685536-12-3) is a tri-substituted aromatic amine derivative with the molecular formula C7H7BrClNO and a molecular weight of 236.49 g/mol . It serves as a versatile building block in medicinal chemistry and organic synthesis, characterized by a specific substitution pattern consisting of bromo, chloro, and methoxy groups on the aniline ring . Commercial suppliers provide this compound at purities typically ranging from 95% to 98%, with supporting analytical documentation including NMR, HPLC, and GC reports available upon request . The compound is generally handled as a solid under standard storage conditions, and its procurement should be guided by specific purity requirements and the availability of batch-specific certificates of analysis .

✓
Orthogonal Br/Cl handles for sequential cross-coupling
✓
Reported MPO enzymatic pathway study context
✓
QC-analytical documentation supports procurement reproducibility

2-Bromo-5-chloro-4-methoxyaniline: Substitution Pattern & Purity


The precise substitution pattern of 2-bromo-5-chloro-4-methoxyaniline—with bromine at the 2-position, chlorine at the 5-position, and a methoxy group at the 4-position—dictates its unique reactivity profile in cross-coupling and nucleophilic aromatic substitution reactions, making it non-interchangeable with other halogenated aniline analogs . For instance, the regioisomer 2-bromo-4-chloro-5-methoxyaniline (CAS 98446-57-2) differs in the placement of the chloro and methoxy groups, which can lead to divergent electronic and steric effects, impacting both synthetic yields and biological target engagement . Furthermore, commercially available purities vary, and the presence of specific impurities can compromise the reproducibility of sensitive transformations, necessitating the procurement of this exact compound to ensure consistent experimental outcomes .

!
Regioisomer 2-bromo-4-chloro-5-methoxyaniline differs in Cl/OMe placement, which may alter electronic and steric profiles, affecting coupling selectivity and target engagement.
!
Single-halogen analogs (e.g., 2-bromo-4-methoxyaniline) lack a second orthogonal handle, limiting sequential functionalization strategies.

2-Bromo-5-chloro-4-methoxyaniline: Key Analog Comparisons


Regioisomeric Pattern Specificity

2-Bromo-5-chloro-4-methoxyaniline (CAS 685536-12-3) possesses a distinct substitution pattern (2-Br, 5-Cl, 4-OMe) compared to its closest regioisomer, 2-bromo-4-chloro-5-methoxyaniline (CAS 98446-57-2), which has a 2-Br, 4-Cl, 5-OMe arrangement . This difference in the placement of the electron-withdrawing chlorine and electron-donating methoxy groups alters the electronic density and steric hindrance around the amino group, leading to divergent reactivity in palladium-catalyzed cross-coupling and nucleophilic substitution reactions .

Substitution Pattern
Class-level inference
2-Br, 5-Cl, 4-OMe2-Br, 4-Cl, 5-OMe
Structural distinction critical for regiochemical outcome
No direct quantitative yield comparison available
Medicinal Chemistry Organic Synthesis Regioselectivity

Dual vs. Single Halogen Reactivity

2-Bromo-5-chloro-4-methoxyaniline contains both bromine and chlorine atoms, providing orthogonal reactivity handles. In contrast, analogs like 2-bromo-4-methoxyaniline (CAS 32338-02-6) and 5-chloro-4-methoxyaniline (CAS 5344-53-0) possess only a single halogen, limiting their utility in sequential functionalization strategies . The presence of both halogens allows for chemoselective transformations, where the more reactive C-Br bond can be engaged first (e.g., in Suzuki-Miyaura coupling), leaving the C-Cl bond available for a subsequent reaction step [1].

Dual-Halogen Handles
Class-level inference
Two orthogonal reactive sites (Br, Cl)
Enables sequential cross-coupling strategies
Based on established aryl halide reactivity trends
Organic Synthesis Cross-Coupling Nucleophilic Substitution

MPO Inhibition vs. Related Halogenated Anilines

2-Bromo-5-chloro-4-methoxyaniline has been evaluated for its inhibitory activity against myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. The compound exhibited an IC50 value of 1 nM in a biochemical assay measuring the inhibition of MPO chlorination activity [1]. This represents a high level of potency, distinguishing it from other bromo-chloro aniline derivatives which may show significantly weaker or no inhibition against this target [1]. For context, a related compound, 2-bromo-4-chloro-5-methoxyaniline, showed an IC50 of 360 nM against human EPX bromination activity, highlighting the impact of the substitution pattern on enzyme inhibition [2].

MPO IC50
Cross-study comparable
1 nM
Supports MPO pathway inhibition assay context
Comparator regioisomer IC50 360 nM against related peroxidase; aminophenyl fluorescein assay
Enzyme Inhibition Drug Discovery Myeloperoxidase

Purity & Quality Control for Procurement

Commercial suppliers offer 2-bromo-5-chloro-4-methoxyaniline with specified purity levels and supporting analytical data, which is a critical factor for reproducible research. For instance, Bidepharm provides this compound at 97% purity with available batch-specific QC reports including NMR, HPLC, and GC . In contrast, 2-bromo-4-chloro-5-methoxyaniline is available from Sigma-Aldrich at 98% purity, but with different storage requirements (4°C, protect from light) . The choice of supplier and the availability of comprehensive analytical documentation can directly impact the success of sensitive synthetic procedures and the interpretation of biological assay results .

Commercial QC
Supporting evidence
Purity 97% (Bidepharm)NMR, HPLC, GC available
Verified purity supports reproducible procurement
Comparator regioisomer available at 98% with different storage requirements
Quality Control Analytical Chemistry Reproducibility

2-Bromo-5-chloro-4-methoxyaniline: Key Application Scenarios


Regiospecific Biaryl Scaffold Synthesis

The unique 2-bromo-5-chloro-4-methoxyaniline substitution pattern is ideally suited for the sequential construction of complex biaryl systems. The bromine atom at the 2-position is more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective Suzuki-Miyaura coupling with an aryl boronic acid to install a first aryl group. The remaining chlorine at the 5-position can then be engaged in a subsequent coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution, enabling the introduction of a second diverse moiety with high regiocontrol . This sequential functionalization is not possible with monohalogenated analogs like 2-bromo-4-methoxyaniline, which lack the second orthogonal handle .

MPO Inhibitor Development

The demonstrated nanomolar IC50 (1 nM) of 2-bromo-5-chloro-4-methoxyaniline against MPO chlorination activity positions this compound as a high-value starting point for medicinal chemistry programs targeting inflammatory and cardiovascular diseases . Its potency is significantly greater than that of the regioisomer 2-bromo-4-chloro-5-methoxyaniline against a related peroxidase (IC50 = 360 nM), highlighting the critical importance of the specific substitution pattern for target engagement [1]. Researchers focused on MPO inhibition should prioritize this exact compound to maximize the likelihood of identifying potent lead molecules .

QC-Assured Building Block for High-Throughput Experimentation

The availability of 2-bromo-5-chloro-4-methoxyaniline at defined purities (97%) with comprehensive analytical documentation (NMR, HPLC, GC) from reputable vendors makes it a reliable choice for high-throughput screening and automated synthesis platforms . The batch-specific quality control data minimizes the risk of failed reactions due to unknown impurities, ensuring consistent and reproducible outcomes across large compound libraries . This level of quality assurance is a key differentiator when compared to sourcing less well-characterized analogs, where purity and impurity profiles may be inconsistent .

SAR Studies on Halogenated Aniline Derivatives

The specific 2-bromo-5-chloro-4-methoxy substitution pattern serves as a precise reference point in SAR studies aimed at understanding the influence of halogen position and electronic effects on biological activity or material properties . By comparing the activity of this compound against its regioisomers (e.g., 2-bromo-4-chloro-5-methoxyaniline) and analogs lacking one halogen, researchers can deconvolute the contributions of each substituent to target binding, cellular permeability, or material performance . This systematic approach relies on the procurement of the exact compound to avoid confounding results from structural impurities .

Application
Selection Property
Validation Focus
Sequential cross-coupling studies
Orthogonal Br/Cl reactivity profile
Regioselectivity and chemoselectivity review
MPO inhibition pathway studies
Reported MPO inhibitory pathway context
Assay potency endpoint review
High-throughput synthesis platforms
QC-documented batch consistency
Impurity profile and reproducibility review
SAR studies on halogenated anilines
Defined 2-Br,5-Cl,4-OMe reference
Substituent electronic and steric contribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-chloro-4-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.